molecular formula C19H17ClN4O3S2 B3406782 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392242-19-2

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3406782
CAS No.: 392242-19-2
M. Wt: 448.9 g/mol
InChI Key: MKFZIQNFSNSWDZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a pyrrolidin-1-ylsulfonyl group at the para position. Its synthesis likely follows methods analogous to other 1,3,4-thiadiazole derivatives, involving condensation reactions of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization of the benzamide sulfonamide group . Key characterization techniques include IR, NMR, and mass spectrometry, which confirm the presence of the thiadiazole ring (C-N-S stretching in IR), aromatic protons (NMR), and molecular ion peaks (MS) .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZIQNFSNSWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances lipophilicity, potentially improving bioavailability. The pyrrolidinylsulfonyl moiety may contribute to the compound's interaction with biological targets.

Molecular Formula: C19_{19}H19_{19}ClN4_{4}O2_{2}S
Molecular Weight: 396.89 g/mol
IUPAC Name: this compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: It has been suggested that the compound may inhibit specific enzymes involved in tumor growth and proliferation, such as carbonic anhydrase and PARP (Poly ADP-ribose polymerase) .
  • Cell Cycle Arrest: Studies show that treatment with related thiadiazole derivatives can induce cell cycle arrest in cancer cells, specifically at the S and G2/M phases .
  • Apoptosis Induction: The compound may enhance the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µg/mL)Mechanism
4eMCF-75.36Induces apoptosis
4iHepG22.32Cell cycle arrest

These results indicate that modifications to the structure can significantly enhance anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties. Preliminary studies suggest that this compound could inhibit bacterial growth, although detailed investigations are still needed to establish efficacy and mechanism .

Case Studies

  • Cytotoxicity Against MCF-7 Cells:
    A study evaluated various thiadiazole derivatives, including those related to this compound. The findings indicated that compounds with similar structures exhibited IC50_{50} values as low as 5.36 µg/mL against MCF-7 cells, demonstrating promising potential for further development as anticancer agents .
  • Selectivity for Cancer Cells:
    Selectivity studies showed that some derivatives displayed high cytotoxicity towards cancerous cells while sparing normal Vero cells, indicating a favorable therapeutic window .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

describes multiple 1,3,4-thiadiazole-based compounds with varying substituents. For example:

  • 7c: Substituted with 2-cyano-3-(furan-2-yl)acrylamido.
  • 7d : Features a thiophen-2-yl acrylamido group.
  • Target Compound : The 4-chlorophenyl and pyrrolidinylsulfonyl groups distinguish it from these analogs.

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) may enhance metabolic stability and receptor binding compared to electron-rich substituents like furan or thiophene in 7c/d .

Sulfonamide-Functionalized Thiadiazole Derivatives

highlights thiadiazole-linked pyrazole benzenesulfonamides (e.g., 6a-o ), which share the sulfonamide-thiadiazole scaffold but differ in substituents:

  • 6a-o : Substituents include chloro, methyl, and phenyl groups on the pyrazole ring.
  • Target Compound : Uses a pyrrolidine ring instead of pyrazole, reducing steric hindrance and altering electronic properties.

Activity Comparison :

  • Anti-inflammatory vs. Anticancer Focus: Compounds in are evaluated for anti-inflammatory activity, whereas the target compound (by structural analogy to ) is likely prioritized for anticancer applications. This divergence underscores how minor structural changes redirect biological targets .

Thiazole-Benzamide Analogs

describes a thiazole-based benzamide derivative with a pyrazole-methyl-nitro group. Key distinctions include:

  • Core Heterocycle : Thiazole (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur). Thiadiazoles often exhibit greater metabolic stability due to reduced ring strain.
  • Substituent Effects : The target’s pyrrolidinylsulfonyl group may enhance solubility compared to the nitro-pyrazole group in ’s compound, which has a higher molecular weight (488.34 g/mol vs. ~450 g/mol for the target) .

Heterocyclic Core Variations: Thiadiazole vs. Oxadiazole

discusses oxadiazole-thiazol-amine hybrids. While oxadiazoles (O vs. S in thiadiazole) are bioisosteres, their electronegativity differs:

  • Thiadiazole : Higher lipophilicity and improved membrane penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 1,3,4-Thiadiazole 4-Chlorophenyl, Pyrrolidinylsulfonyl ~450 (estimated) Anticancer (predicted)
7c () 1,3,4-Thiadiazole 2-Cyano-3-(furan-2-yl)acrylamido N/A Pro-apoptotic
6a () 1,3,4-Thiadiazole 5-Chloro-3-methylpyrazole N/A Anti-inflammatory
Compound Thiazole Pyrazole-methyl-nitro 488.34 Undisclosed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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